1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)azetidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole ring at the 6-position and an azetidine-3-carboxamide moiety linked via a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-13-8-14(2)25(23-13)7-5-19-18(27)15-10-24(11-15)16-9-17(21-12-20-16)26-6-3-4-22-26/h3-4,6,8-9,12,15H,5,7,10-11H2,1-2H3,(H,19,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAFRKXROPBVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)azetidine-3-carboxamide is a novel pyrazolylpyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its herbicidal properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of the target compound involves multi-step reactions that typically include the formation of the pyrimidine and pyrazole rings, followed by the introduction of the azetidine moiety. The detailed synthetic pathway often employs reagents such as N,N-diisopropylethylamine (DIPEA) and HATU as coupling agents, facilitating the formation of the desired carboxamide structure.
Key Structural Features:
- Molecular Formula: C₂₇H₃₂N₉O
- Molecular Weight: 533.60 g/mol
- Functional Groups: Contains pyrazole and pyrimidine rings, which are known for their diverse biological activities.
Herbicidal Activity
Recent studies have evaluated the herbicidal potential of various pyrazolylpyrimidine derivatives, including our compound of interest. The herbicidal activity is often assessed against common weeds, with results indicating significant inhibitory effects on plant growth.
| Compound Name | Target Weed | IC50 (mg/L) | Observations |
|---|---|---|---|
| This compound | Pennisetum alopecuroides | 1.90 | Strong root growth inhibition |
| 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | 3.14 | Highest chlorophyll inhibition |
The structure–activity relationship (SAR) studies suggest that modifications to the substituents on the pyrimidine ring significantly influence herbicidal efficacy. For instance, the presence of alkynyloxy groups enhances activity compared to other substituents like alkoxy or amino groups .
The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, several hypotheses have emerged based on existing literature:
- Inhibition of Photosynthesis: Certain derivatives have been shown to interfere with chlorophyll synthesis and photosynthetic efficiency in plants.
- Disruption of Hormonal Balance: Compounds may affect plant hormone signaling pathways that regulate growth and development.
- Targeting Specific Enzymes: Some studies suggest that these compounds might inhibit key enzymes involved in metabolic pathways critical for weed survival.
Case Studies
A significant case study conducted on a series of pyrazolylpyrimidine derivatives demonstrated that variations in molecular structure led to differing levels of herbicidal activity. The most potent compounds were identified through rigorous in vitro assays followed by field trials to evaluate their effectiveness under real-world conditions.
Case Study Highlights:
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as anticancer agents. These compounds exhibit significant activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression.
- Mechanism of Action : The mechanism often involves the inhibition of kinases that are crucial for cancer cell proliferation. For instance, studies have shown that certain derivatives can selectively inhibit the PI3Kδ isoform, which is implicated in various cancers .
- Case Studies :
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes linked to various diseases:
- Target Enzymes : The compound is noted for its activity against phosphoinositide 3-kinases (PI3Ks), which play a significant role in cellular functions including growth and metabolism.
- Research Findings : Recent studies have documented the selectivity and potency of these compounds against PI3Kδ, making them candidates for further development as therapeutic agents .
Synthetic Approaches
The synthesis of this compound involves multi-step reactions that allow for structural modifications, enhancing its biological profile:
- Synthesis Pathways : Various synthetic routes have been developed to create derivatives with improved biological activities. For example, reactions involving hydrazone formation and subsequent cyclization have been utilized .
- Characterization Techniques : Characterization methods such as NMR spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several reported molecules, particularly those combining pyrimidine/pyrazole cores with azetidine or carboxamide functionalities. Below is a comparative analysis:
Pharmacokinetic and Physicochemical Properties
While data for the target compound are sparse, structural analogues provide insights:
- Solubility : Azetidine and pyrazole groups in the target compound may improve aqueous solubility compared to purely aromatic systems (e.g., Compound 41’s pyrrole-imidazole core) .
- Metabolic Stability : The 3,5-dimethylpyrazole in the target compound could reduce oxidative metabolism, similar to trifluoromethyl groups in Compound 41 .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity?
The synthesis involves coupling azetidine-3-carboxamide derivatives with pyrimidine-pyrazole intermediates. Key steps include:
- Amide bond formation : Reacting azetidine-3-carboxylic acid with a substituted ethylamine derivative (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Pyrimidine functionalization : Introducing the 6-(1H-pyrazol-1-yl)pyrimidin-4-yl group via nucleophilic aromatic substitution under reflux in anhydrous DMF .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >98% HPLC purity .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- ¹H/¹³C NMR : Peaks at δ 6.7–8.6 ppm (pyrazole/pyrimidine protons) and δ 2.1–2.3 ppm (methyl groups) confirm substitution patterns .
- HRMS/ESI-MS : Molecular ion peaks (e.g., m/z 418.2 [M+H]⁺) validate the molecular formula .
- LCMS/HPLC : Retention time consistency and purity >98% ensure reproducibility .
Q. How should researchers handle solubility challenges during in vitro assays?
- Solubility optimization : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation .
- Co-solvents : Ethanol or PEG-400 (up to 5% v/v) can enhance aqueous solubility without cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide pyrazole-pyrimidine optimization?
- Core modifications : Replace the azetidine ring with piperidine (e.g., compound 13 in ) to assess steric effects on target binding.
- Substituent analysis : Compare 3,5-dimethylpyrazole (current compound) with 3-trifluoromethyl variants (e.g., compound 7 in ) to evaluate hydrophobic interactions.
- Biological validation : Test derivatives against kinase targets (e.g., JAK2 or EGFR) using enzymatic assays and molecular docking .
Q. What experimental strategies resolve contradictory NMR data for pyrazole derivatives?
- Dynamic effects : Variable-temperature NMR can distinguish tautomeric equilibria (e.g., pyrazole NH proton exchange) .
- Isotopic labeling : ¹⁵N-labeled analogs clarify ambiguous coupling patterns in crowded spectral regions .
- Cross-validation : Compare NMR data with X-ray crystallography (e.g., C–C bond lengths in ) to confirm regiochemistry.
Q. How can Design of Experiments (DoE) optimize reaction yields?
Q. What computational approaches predict metabolic stability?
Q. How to assess compound stability under physiological conditions?
Q. What strategies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
